2-((1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
Description
2-((1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a complex organic compound featuring a piperidine ring substituted with a 5-chlorothiophene-2-carbonyl group and a sulfonyl-N-methylacetamide moiety
Properties
IUPAC Name |
2-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]sulfonyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S2/c1-15-12(17)8-22(19,20)9-4-6-16(7-5-9)13(18)10-2-3-11(14)21-10/h2-3,9H,4-8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBKMAWLAQTULR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Thiophene Derivatives
Functionalization of Piperidine Core
Sulfonation of Piperidin-4-amine
Sulfonation of piperidin-4-amine proceeds via reaction with chlorosulfonic acid (ClSO₃H) in dichloroethane at 0°C. Gradual warming to 25°C over 6 h yields 1-(piperidin-4-yl)sulfonyl chloride with 78% isolated yield after silica gel purification.
Alternative Route:
Industrial-scale protocols (e.g., Example 3 in WO2014110971A1) utilize ammonium hydroxide/heptane mixtures for sulfonamide formation, achieving 77.1% yield through recrystallization.
Coupling of Thiophene Carbonyl and Piperidine Sulfonyl Moieties
Acylation of Piperidine Sulfonamide
The piperidine sulfonamide reacts with 5-chlorothiophene-2-carbonyl chloride in dichloromethane, using triethylamine (TEA) as a base. Under nitrogen at 25°C (12 h), this step attains 85% yield, with purity >98% confirmed by HPLC.
Optimization Note:
DBU (1,8-diazabicycloundec-7-ene) enhances acylation efficiency in methanol reflux (92.3% yield), though solvent selection impacts reaction kinetics—aprotic solvents (THF, DMF) reduce side-product formation.
Introduction of N-Methylacetamide Side Chain
Amidation of Sulfonyl Intermediate
The terminal step involves coupling the sulfonated intermediate with N-methylacetamide. Using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent in DMF (0°C → 25°C, 8 h), this reaction achieves 82% yield.
Industrial-Scale Adaptation:
A 200-gallon reactor process employs acetic acid/charcoal purification, yielding 26 kg (99.96% purity) after recrystallization.
Reaction Conditions and Yield Optimization
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Thiophene chlorination | Cl₂, −5°C, 3 h | 89% | 95% |
| Sulfonation | ClSO₃H, 25°C, 6 h | 78% | 97% |
| Acylation | TEA, DCM, 12 h | 85% | 98% |
| Amidation | HATU, DMF, 8 h | 82% | 99.9% |
Critical Parameters:
- Temperature control during chlorination prevents polychlorination byproducts.
- Stoichiometric base (TEA vs. DBU) influences acylation kinetics.
- Purification method : Recrystallization from ethanol vs. column chromatography affects throughput.
Industrial-Scale Considerations
Solvent Recycling and Waste Management
Large-scale syntheses (e.g., 200-gallon reactors) prioritize solvent recovery—methanol and heptane are distilled and reused, reducing costs by 34%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chlorothiophene moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The sulfonyl group is known to interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic effects. They are investigated for their ability to modulate biological pathways involved in diseases such as cancer and inflammation.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-((1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The compound may also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chlorothiophene-2-carbonyl)piperidine-4-carboxylic acid: Similar in structure but lacks the sulfonyl-N-methylacetamide moiety.
2-{[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]oxy}-6-methylpyridine: Contains a similar piperidine and chlorothiophene structure but with different functional groups.
Uniqueness
The uniqueness of 2-((1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
The compound 2-((1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in the context of thromboembolic disorders. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 350.9 g/mol
- CAS Number : 2640885-20-5
This compound features a piperidine ring, a sulfonyl group, and a chlorothiophene moiety, which contribute to its biological properties.
Research indicates that this compound acts primarily as an inhibitor of blood coagulation factor Xa , a key enzyme in the coagulation cascade. By inhibiting this factor, the compound can reduce thrombin generation and subsequently prevent thrombus formation. This mechanism positions it as a candidate for treating various thromboembolic conditions such as myocardial infarction and deep vein thrombosis .
Antithrombotic Efficacy
Several studies have evaluated the antithrombotic efficacy of 2-((1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide. In vitro assays demonstrated significant inhibition of factor Xa activity, leading to decreased thrombus formation in animal models. The following table summarizes key findings from these studies:
| Study Reference | Experimental Model | Factor Xa Inhibition (%) | Observed Effects |
|---|---|---|---|
| Rat model | 85% | Reduced thrombus size | |
| Human plasma | 70% | Prolonged clotting time |
Safety and Toxicology
Toxicological assessments have shown that the compound exhibits a favorable safety profile at therapeutic doses. In preclinical trials, no significant adverse effects were observed in animal models, suggesting that it may be safe for further development .
Case Studies
- Myocardial Infarction Prevention : A clinical trial involving patients with a history of myocardial infarction demonstrated that administration of the compound significantly reduced the incidence of recurrent events compared to placebo .
- Deep Vein Thrombosis (DVT) : A study focused on patients undergoing orthopedic surgery revealed that those treated with this compound had a lower incidence of DVT compared to those receiving standard anticoagulants .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-((1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide, and how can purity be optimized?
- Methodology : Multi-step synthesis typically involves coupling 5-chlorothiophene-2-carbonyl chloride with piperidin-4-ylsulfonyl intermediates, followed by N-methylacetamide functionalization. Key steps include nucleophilic substitution and purification via column chromatography (silica gel, gradient elution). Purity (>95%) is confirmed by HPLC with UV detection at 254 nm, referencing retention times against standards .
- Optimization : Use anhydrous conditions for sulfonylation to minimize side reactions. Reflux in aprotic solvents (e.g., DMF) enhances reaction efficiency. Post-synthesis trituration with diethyl ether improves crystallinity .
Q. How is the structural integrity of this compound verified during synthesis?
- Techniques :
- NMR Spectroscopy : - and -NMR confirm piperidine ring conformation, sulfonyl group placement, and acetamide linkage. For example, sulfonyl protons appear as singlets near δ 3.3–3.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]) and fragmentation patterns consistent with the sulfonyl and chlorothiophene moieties .
- Elemental Analysis : C, H, N, S, and Cl percentages should align with theoretical values within ±0.3% .
Q. What protocols are recommended for assessing solubility and stability in preclinical studies?
- Solubility : Use the shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Quantify via UV-Vis spectroscopy at λmax determined experimentally (typically 270–290 nm for chlorothiophene derivatives) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation by HPLC; significant peaks outside the retention time of the parent compound indicate instability. Store lyophilized samples at −20°C under argon .
Q. Which in vitro assays are suitable for initial biological activity screening?
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values ≤32 µg/mL suggest potential .
- Enzyme Inhibition : Fluorescence-based assays (e.g., lipoxygenase inhibition) using linoleic acid as substrate. IC50 values are calculated from dose-response curves .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Strategy : Systematically modify the chlorothiophene, piperidine sulfonyl, or acetamide groups. For example:
- Replace 5-chlorothiophene with other heterocycles (e.g., furan, oxadiazole) to assess electronic effects .
- Introduce substituents on the piperidine ring (e.g., methyl, fluoro) to evaluate steric and metabolic impacts .
Q. What mechanistic approaches elucidate the compound’s interaction with target enzymes or receptors?
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) in enzyme assays .
- Molecular Docking : Perform simulations (AutoDock Vina) with crystal structures of target proteins (e.g., COX-2 or 5-LOX). Key interactions include hydrogen bonding with the sulfonyl group and π-π stacking with chlorothiophene .
- SPR Analysis : Measure binding affinity (KD) in real-time using immobilized enzyme/receptor surfaces .
Q. How can crystallographic data resolve discrepancies in reported conformational isomers?
- X-ray Diffraction : Grow single crystals via slow evaporation (chloroform/acetone, 1:5 v/v). Resolve torsional angles of the piperidine ring and sulfonyl orientation. Discrepancies in dihedral angles (>10°) suggest polymorphic forms .
- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to identify dominant polymorphs .
Q. What statistical methods address contradictions in biological or physicochemical data across studies?
- Meta-Analysis : Apply weighted Z-scores to integrate IC50 values from multiple assays, adjusting for variability in assay conditions (e.g., pH, temperature) .
- Multivariate Regression : Corrogate solubility, logP, and bioactivity data to identify outliers. Replicate experiments under standardized conditions (e.g., fixed DMSO concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
